![molecular formula C9H12 B12551407 Bicyclo[6.1.0]nona-1,4-diene CAS No. 151587-97-2](/img/structure/B12551407.png)
Bicyclo[6.1.0]nona-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[6.1.0]nona-1,4-diene is a unique bicyclic compound characterized by its strained ring system. This compound is of significant interest in organic chemistry due to its structural properties and reactivity. The bicyclic framework consists of a nine-membered ring with a double bond, making it a valuable scaffold for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.1.0]nona-1,4-diene typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes are designed to optimize reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[6.1.0]nona-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, resulting in a saturated bicyclic compound.
Substitution: Electrophilic substitution reactions can occur at the double bond, where reagents like halogens or acids add to the compound, forming halogenated or protonated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of light or acids like hydrochloric acid.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated derivatives, protonated compounds.
Scientific Research Applications
Bicyclo[6.1.0]nona-1,4-diene has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules. Its strained ring system makes it a valuable intermediate in various synthetic pathways.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological processes.
Industry: Utilized in the production of polymers and materials with specific mechanical properties.
Mechanism of Action
The mechanism of action of Bicyclo[6.1.0]nona-1,4-diene involves its ability to undergo strain-promoted reactions. The strained ring system makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application. For example, in biological systems, the compound may interact with enzymes or other biomolecules, facilitating specific biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.3.0]nonene: Another bicyclic compound with a different ring size and structure.
Bicyclo[3.3.1]nonane: A bicyclic compound with a different arrangement of carbon atoms.
Cyclooctyne: A related compound with a single eight-membered ring and a triple bond.
Uniqueness
Bicyclo[6.1.0]nona-1,4-diene is unique due to its nine-membered ring with a double bond, which imparts significant strain and reactivity. This makes it a valuable scaffold for various chemical reactions and applications, distinguishing it from other bicyclic compounds.
Properties
CAS No. |
151587-97-2 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
bicyclo[6.1.0]nona-1,4-diene |
InChI |
InChI=1S/C9H12/c1-2-4-6-9-7-8(9)5-3-1/h1-2,5,9H,3-4,6-7H2 |
InChI Key |
MZOGBTSJSFYTQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2=CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-](/img/structure/B12551336.png)

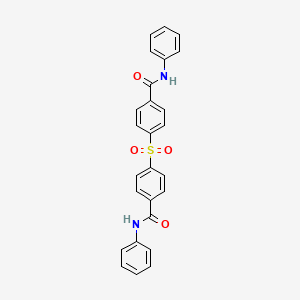
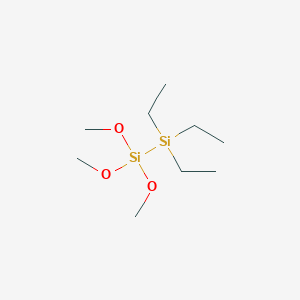
![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
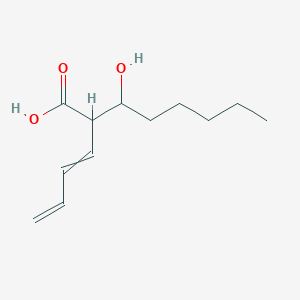

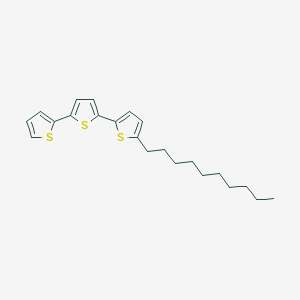
![Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl](/img/structure/B12551381.png)
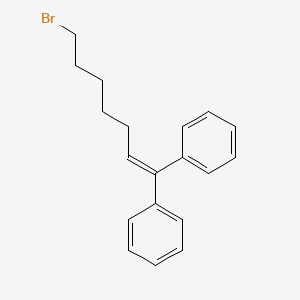
![[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12551392.png)
![5,5'-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole]](/img/structure/B12551399.png)

